molecular formula C15H25NO2 B5247344 N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine

N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine

Cat. No.: B5247344
M. Wt: 251.36 g/mol
InChI Key: LZYKTIUAYFBIPQ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a methoxyphenoxy group, and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine typically involves the reaction of tert-butylamine with 4-(3-methoxyphenoxy)butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the amine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of green chemistry principles, such as biocatalysis, can also be employed to minimize environmental impact and enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal or biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine is unique due to its specific structural features, such as the combination of a tert-butyl group and a methoxyphenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-15(2,3)16-10-5-6-11-18-14-9-7-8-13(12-14)17-4/h7-9,12,16H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYKTIUAYFBIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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